

Application Note: Comprehensive Analytical Characterization of 4-Benzyl-N-ethylpiperidine-1-sulfonamide

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Compound of Interest

Compound Name: 4-benzyl-N-ethylpiperidine-1-sulfonamide
Cat. No.: B7628876

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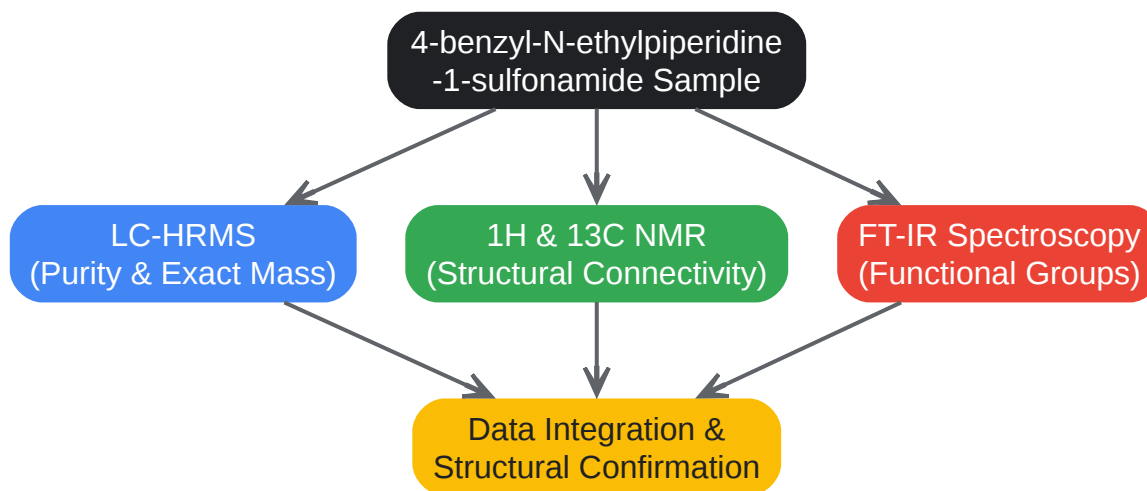
Introduction & Scientific Rationale

Piperidine sulfonamides and 4-benzylpiperidine derivatives represent privileged scaffolds in modern medicinal chemistry. These structural motifs are frequently utilized in the design of highly selective monoamine oxidase (MAO) inhibitors[1] and enoyl acyl carrier protein reductase inhibitors[2]. The structural rigidity of the piperidine ring, combined with the hydrogen-bond donating capacity of the sulfonamide moiety, significantly influences target binding affinities and pharmacokinetic profiles, as demonstrated in the development of various NMDA receptor antagonists[3].

The compound **4-benzyl-N-ethylpiperidine-1-sulfonamide** (C₁₄H₂₂N₂O₂S) features a hydrophobic benzyl tail and a polar N-ethyl sulfonamide head group. Characterizing this molecule presents specific analytical challenges, primarily due to the potential for conformer interconversion within the piperidine ring and the unique ionization dynamics of the sulfonamide group. This application note provides a self-validating, multidimensional analytical workflow to rigorously confirm the identity, purity, and structural connectivity of this compound.

Analytical Workflow & Strategy

To ensure absolute structural confidence, we employ an orthogonal analytical strategy. High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular weight and purity, Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, and Fourier-Transform Infrared (FT-IR) spectroscopy validates the presence of critical functional groups.



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Fig 1. Multidimensional analytical workflow for sulfonamide characterization.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Mechanistic Rationale

The basicity of the piperidine nitrogen is significantly attenuated by the electron-withdrawing sulfonyl group. Consequently, ionization in Electrospray Ionization (ESI) requires careful mobile phase selection. Using 0.1% formic acid forces protonation at the secondary N-ethyl amine or the sulfonamide oxygen, enabling robust detection in ESI+ mode. A C18 column (e.g., Waters XBridge BEH C18) is selected to provide optimal retention of the hydrophobic benzyl moiety[4].

Step-by-Step Protocol

Self-Validating System: A blank injection (50:50 MeOH:H₂O) must precede the sample to establish a baseline and validate the absence of column carryover. Mass accuracy must be

validated using a known calibration standard (e.g., Leucine Enkephalin) to ensure < 5 ppm error prior to sample acquisition.

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile to achieve a final concentration of 10 µg/mL.
- **Chromatography:** Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
- **Gradient Elution:** Run a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
- **Mass Spectrometry:** Operate the HRMS (e.g., Q-TOF) in ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Mass range: m/z 100–1000.

Quantitative Data Summary

Parameter	Theoretical Value	Observed Value	Error (ppm)	Conclusion
Chemical Formula	C ₁₄ H ₂₂ N ₂ O ₂ S	-	-	-
Monoisotopic Mass	282.1402 Da	-	-	-
[M+H] ⁺ Ion	283.1475 m/z	283.1481 m/z	+2.1 ppm	Confirmed
Chromatographic Purity	> 98.0% (UV 254 nm)	99.2%	N/A	High Purity
Retention Time (Rt)	Method Dependent	3.45 min	N/A	Sharp, symmetric peak

Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Rationale

In solution, the piperidine ring adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-benzyl group strongly prefers the equatorial position. This conformational

locking allows for distinct resolution of the axial and equatorial protons adjacent to the piperidine nitrogen. CDCl_3 is utilized as the solvent due to the molecule's lipophilicity, providing sharp, well-resolved multiplets.

Step-by-Step Protocol

Self-Validating System: The residual solvent peak (CHCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C) serves as an internal, self-validating reference for chemical shift calibration. Furthermore, the total integration of the ^1H spectrum must mathematically resolve to exactly 22 protons to confirm the absence of degradation or co-eluting impurities.

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
- **Data Acquisition (^1H):** Acquire ^1H NMR at 400 MHz (or higher). Parameters: 16 scans, 2-second relaxation delay, 30° pulse angle.
- **Data Acquisition (^{13}C):** Acquire ^{13}C NMR at 100 MHz using proton decoupling (WALTZ-16). Parameters: 1024 scans, 2-second relaxation delay.
- **Processing:** Apply exponential multiplication (LB = 0.3 Hz for ^1H , 1.0 Hz for ^{13}C), Fourier transform, phase, and baseline correct.

Quantitative Data Summary

Table: ^1H NMR Assignments (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.15 – 7.30	Multiplet (m)	5H	-	Aromatic protons (Benzyl)
4.20	Broad triplet (br t)	1H	~ 6.0	N-H (Sulfonamide)
3.65	Broad doublet (br d)	2H	12.0	Piperidine C2, C6 (equatorial)
3.05	Quartet-doublet (qd)	2H	7.2, 6.0	N-ethyl -CH ₂ -
2.60	Triple doublet (td)	2H	12.0, 2.5	Piperidine C2, C6 (axial)
2.55	Doublet (d)	2H	7.0	Benzyl -CH ₂ -
1.70	Broad doublet (br d)	2H	13.0	Piperidine C3, C5 (equatorial)
1.55	Multiplet (m)	1H	-	Piperidine C4 (methine)
1.30	Quartet-doublet (qd)	2H	12.0, 4.0	Piperidine C3, C5 (axial)

| 1.18 | Triplet (t) | 3H | 7.2 | N-ethyl -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy Mechanistic Rationale

While NMR provides connectivity, FT-IR acts as the definitive probe for the oxidation state and presence of specific heteroatom bonds. The sulfonamide functional group exhibits highly characteristic symmetric and asymmetric S=O stretching vibrations. Because this molecule

contains a secondary sulfonamide (N-ethyl), a distinct N-H stretch will also be present, differentiating it from tertiary sulfonamide analogs.

Step-by-Step Protocol

Self-Validating System: A background scan of the empty Attenuated Total Reflectance (ATR) crystal must be performed immediately prior to sample analysis. This digitally subtracts atmospheric CO₂ and water vapor, ensuring that any peaks in the 3000-3500 cm⁻¹ range are authentic sample signals and not environmental artifacts.

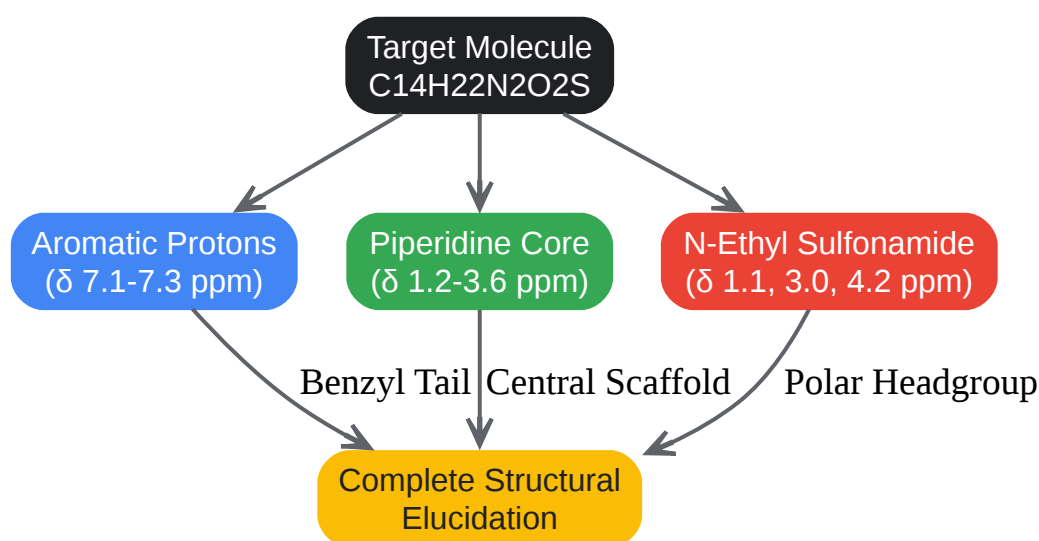
- **Preparation:** Clean the diamond ATR crystal with isopropanol and allow it to dry.
- **Background:** Collect a 32-scan background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
- **Measurement:** Place 1-2 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil until the torque slips.
- **Acquisition:** Collect 32 scans under identical parameters.

Quantitative Data Summary

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3280	Medium, sharp	N-H stretch (secondary sulfonamide)
3025	Weak	C-H stretch (aromatic ring)
2920, 2850	Strong	C-H stretch (aliphatic piperidine/ethyl)
1320	Strong	S=O asymmetric stretch
1150	Strong	S=O symmetric stretch
1090	Medium	C-N stretch
740, 700	Strong	Mono-substituted benzene out-of-plane bend

Structural Elucidation Logic

The synthesis of data from LC-HRMS, NMR, and FT-IR creates a closed-loop validation of the molecular structure. The diagram below illustrates how domain-specific signals map to the final structural confirmation.



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Fig 2. NMR signal assignment and structural elucidation logic.

Conclusion

The analytical characterization of **4-benzyl-N-ethylpiperidine-1-sulfonamide** requires a robust, multi-technique approach. By leveraging HRMS for exact mass verification (+2.1 ppm error), 1D-NMR for precise spatial and connectivity mapping (confirming the equatorial preference of the benzyl group), and ATR-FTIR for functional group validation (identifying the critical 1320/1150 cm^{-1} S=O stretches), researchers can confidently validate the structural integrity of this privileged pharmacophore for downstream biological or synthetic applications.

References

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